![molecular formula C10H13NO2 B2818489 2-[(Dimethylamino)methyl]benzoic Acid CAS No. 55741-01-0](/img/structure/B2818489.png)

2-[(Dimethylamino)methyl]benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

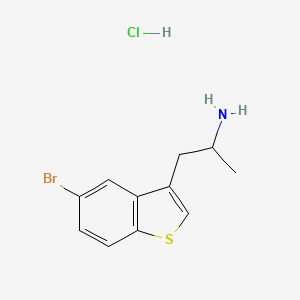

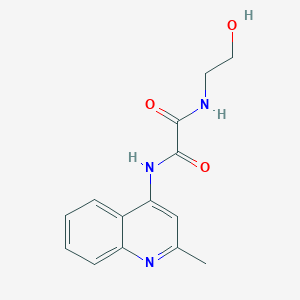

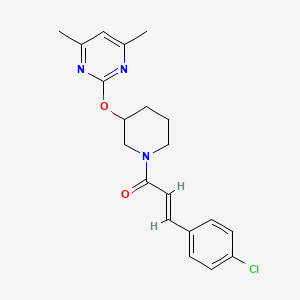

“2-[(Dimethylamino)methyl]benzoic Acid” is a chemical compound with the CAS Number 55741-01-0 . It has a molecular weight of 179.22 . The compound is solid in physical form .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H13NO2 . The structure includes a benzene ring substituted with a carboxylic acid group and a dimethylaminomethyl group .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 179.22 . The compound should be stored in a sealed container in a dry room .Applications De Recherche Scientifique

Synthesis and Biological Activity

- A study by Lynch et al. (2006) explored the synthesis of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid. This research found that some of these compounds exhibit anti-inflammatory activity.

Dermatological Applications

- In the context of dermatology, Kenney et al. (1995) investigated the skin absorption and metabolism of Padimate-O, derived from 2-Ethylhexyl p-(N,N-dimethylamino) benzoic acid, in relation to its use in sunscreen agents.

Chemical Synthesis

- The work of Xie Chuan (2005) detailed the synthesis process of p-(Dimethylamino)-benzoic acid, including the optimal operational conditions for its production.

HIV Research

- In HIV research, Swidorski et al. (2016) discussed the development of structure-activity relationship for C-28 amides based on C-3 benzoic acid-modified triterpenoids, utilizing the dimethylaminoethyl amide structure.

Photocatalytic Applications

- The photocatalytic degradation of methyl-red, which includes 2-(4-Dimethylamino-phenylazo)-benzoic acid, was studied by Comparelli et al. (2004) using nanoparticles of TiO2 and ZnO.

Anion Recognition

- Hou and Kobiro (2006) highlighted the use of 4-(N,N-dimethylamino)benzoic acid as a chromogenic and fluorogenic anion host, demonstrating its high selectivity to certain divalent anions.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing thoroughly after handling, and using personal protective equipment .

Mécanisme D'action

Target of Action

The primary target of 2-[(Dimethylamino)methyl]benzoic Acid is the FMN-dependent NADH-azoreductase 1 . This enzyme is found in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .

Mode of Action

It is known that the compound interacts with its target enzyme, fmn-dependent nadh-azoreductase 1 . This interaction likely results in changes to the enzyme’s activity, potentially influencing the biochemical pathways in which it is involved.

Biochemical Pathways

The compound is involved in the polyphenoloxidase and phenoloxidase enzymes pathways . These pathways are important for the metabolism of phenolic compounds, which are secondary metabolites found in many plants . The compound’s interaction with its target enzyme could potentially affect these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.

Analyse Biochimique

Biochemical Properties

It is known that the compound has a role in certain biochemical reactions .

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-[(dimethylamino)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)7-8-5-3-4-6-9(8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMZATHVOXPWMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2818420.png)